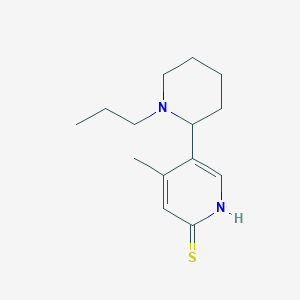
4-Methyl-5-(1-propylpiperidin-2-yl)pyridine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-5-(1-プロピルピペリジン-2-イル)ピリジン-2(1H)-チオンは、ピペリジンファミリーに属する複素環式化合物です。ピペリジンは、窒素原子を1つ含む6員環を特徴とする有機化合物のクラスです。
合成方法
合成経路と反応条件
4-メチル-5-(1-プロピルピペリジン-2-イル)ピリジン-2(1H)-チオンの合成は、通常、特定の条件下でのピリジン誘導体とピペリジン誘導体の反応を含みます。一般的な方法の1つは、ピリジン-2-チオン前駆体を使用し、適切な触媒と溶媒の存在下でプロピルピペリジン誘導体と反応させることです。温度、圧力、反応時間などの反応条件は、目的の生成物の高収率と高純度を達成するために最適化されます。
工業的生産方法
工業的な環境では、4-メチル-5-(1-プロピルピペリジン-2-イル)ピリジン-2(1H)-チオンの生産には、連続フロー反応器を使用した大規模合成が伴う場合があります。これらの反応器は、反応パラメータを正確に制御することができ、大量の反応物を処理できるため、プロセスがより効率的かつ費用対効果が高くなります。クロマトグラフィーや結晶化などの高度な精製技術を使用することにより、最終生成物の高純度が保証されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-propylpiperidin-2-yl)pyridine-2(1H)-thione typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a pyridine-2-thione precursor, which is reacted with a propylpiperidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反応の分析
反応の種類
4-メチル-5-(1-プロピルピペリジン-2-イル)ピリジン-2(1H)-チオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: 還元反応は、チオン基をチオール基に変換することができます。
置換: この化合物は、官能基が他の基に置換される求核性または求電子性置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸 (m-CPBA) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬が置換反応に使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はチオールを生成する可能性があります。置換反応は、さまざまな官能基を導入することができ、幅広い誘導体につながります。
科学研究における用途
4-メチル-5-(1-プロピルピペリジン-2-イル)ピリジン-2(1H)-チオンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 抗菌および抗ウイルス特性を含む、潜在的な生物学的活性について研究されています。
医学: がんや神経疾患など、さまざまな病気の治療薬としての可能性を探るための研究が進行中です。
産業: 新素材の開発や医薬品や農薬の合成の中間体として使用されています。
科学的研究の応用
4-Methyl-5-(1-propylpiperidin-2-yl)pyridine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
4-メチル-5-(1-プロピルピペリジン-2-イル)ピリジン-2(1H)-チオンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、病気の経路に関与する特定の酵素の活性を阻害し、治療効果を発揮する可能性があります。正確な分子標的と経路は、特定の用途によって異なり、現在も研究中です。
類似の化合物との比較
類似の化合物
ピペリジン: 追加の官能基のない、類似の環構造を持つより単純な化合物。
ピリジン-2-チオン: 4-メチル-5-(1-プロピルピペリジン-2-イル)ピリジン-2(1H)-チオンの合成に使用される前駆体。
プロピルピペリジン: プロピル基が結合したピペリジンの誘導体。
独自性
4-メチル-5-(1-プロピルピペリジン-2-イル)ピリジン-2(1H)-チオンは、その官能基の特定の組み合わせにより、独特の化学的および生物学的特性が与えられており、ユニークです。
類似化合物との比較
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but without the additional functional groups.
Pyridine-2-thione: A precursor used in the synthesis of 4-Methyl-5-(1-propylpiperidin-2-yl)pyridine-2(1H)-thione.
Propylpiperidine: A derivative of piperidine with a propyl group attached.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H22N2S |
|---|---|
分子量 |
250.41 g/mol |
IUPAC名 |
4-methyl-5-(1-propylpiperidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C14H22N2S/c1-3-7-16-8-5-4-6-13(16)12-10-15-14(17)9-11(12)2/h9-10,13H,3-8H2,1-2H3,(H,15,17) |
InChIキー |
SNRKKRXCMHQFNR-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCCC1C2=CNC(=S)C=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



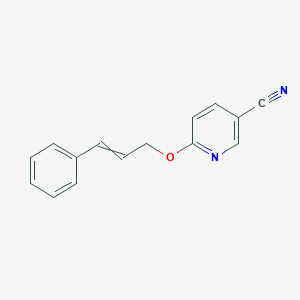
![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)

![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)

![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)
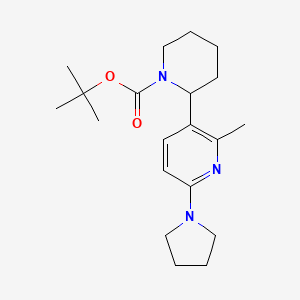

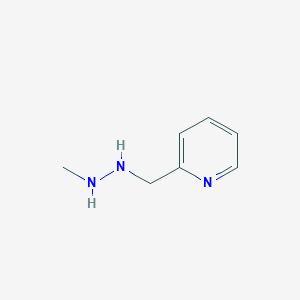
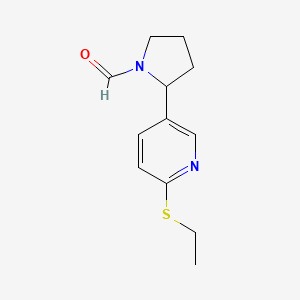

![[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11824031.png)

